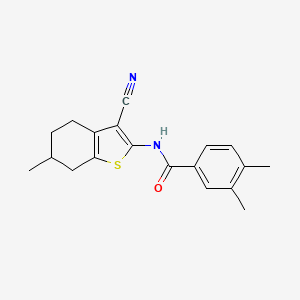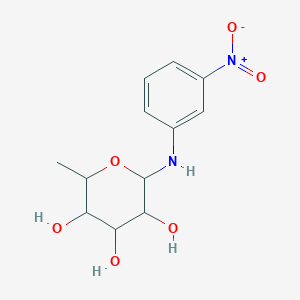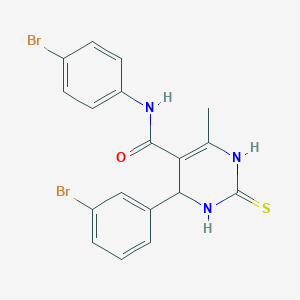![molecular formula C18H33N3O2S2 B5156668 4-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)thiomorpholine](/img/structure/B5156668.png)
4-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)thiomorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)thiomorpholine is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research. This compound is a thiomorpholine derivative that has been synthesized through a complex process. In
Aplicaciones Científicas De Investigación
4-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)thiomorpholine has several potential applications in scientific research. This compound has been shown to have potent antitumor activity in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, this compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Mecanismo De Acción
The mechanism of action of 4-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)thiomorpholine is not fully understood. However, it is believed that this compound exerts its antitumor activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory and analgesic properties.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have analgesic properties, making it a potential candidate for the treatment of pain associated with inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)thiomorpholine in lab experiments is its potent antitumor activity. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a valuable tool for studying cancer biology. Additionally, this compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases.
One limitation of using this compound in lab experiments is its complex synthesis method. This compound is difficult to synthesize and requires several steps to obtain high purity and high yield. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential applications in research.
Direcciones Futuras
There are several future directions for research on 4-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)thiomorpholine. One direction is to further investigate the mechanism of action of this compound. Understanding how this compound exerts its antitumor, anti-inflammatory, and analgesic effects may lead to the development of more effective therapies for cancer and inflammatory diseases.
Another direction is to explore the potential applications of this compound in combination therapy. This compound may be used in combination with other drugs to enhance its antitumor, anti-inflammatory, and analgesic effects. Additionally, this compound may be used in combination with other drugs to overcome drug resistance in cancer cells.
A third direction is to investigate the pharmacokinetics and pharmacodynamics of this compound. Understanding how this compound is metabolized and distributed in the body may lead to the development of more effective dosing regimens and reduce the risk of adverse effects.
In conclusion, this compound is a complex chemical compound that has several potential applications in scientific research. This compound has been shown to have potent antitumor, anti-inflammatory, and analgesic properties, making it a valuable tool for studying cancer biology and inflammatory diseases. While the synthesis method of this compound is complex and its mechanism of action is not fully understood, there are several future directions for research that may lead to the development of more effective therapies for cancer and inflammatory diseases.
Métodos De Síntesis
The synthesis of 4-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)thiomorpholine is a complex process that involves several steps. The first step involves the reaction of 1-butyl-2-bromo-5-methylimidazole with potassium thiomorpholine-1-carbodithioate to form a thiomorpholine derivative. The second step involves the reaction of the thiomorpholine derivative with 4-methylpentan-2-ol to form the final product. This synthesis method has been optimized to yield high purity and high yield of the compound.
Propiedades
IUPAC Name |
4-[[3-butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33N3O2S2/c1-4-5-8-21-17(15-20-9-11-24-12-10-20)14-19-18(21)25(22,23)13-6-7-16(2)3/h14,16H,4-13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWPRFAIUSHMIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CN=C1S(=O)(=O)CCCC(C)C)CN2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxy-4-nitrophenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B5156602.png)
![N-(5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methoxyphenyl)propanamide](/img/structure/B5156612.png)
![4-[(2-{4-[(4-nitrophenyl)thio]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)sulfonyl]benzoic acid](/img/structure/B5156616.png)
![2-[4-(4-ethoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5156625.png)



![N,N'-(1,2-ethynediyldi-2,1-phenylene)bis[2-(2-naphthyloxy)acetamide]](/img/structure/B5156647.png)
![1-(2-bromophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B5156652.png)

![1'-[(6-methyl-2-pyridinyl)methyl]-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B5156659.png)
![4-chloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide](/img/structure/B5156666.png)

